molecular formula C11H12N2O2 B5669300 N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide

Cat. No.: B5669300
M. Wt: 204.22 g/mol
InChI Key: MMIVFNNQGSQCIO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-3-4-9-8(5-6)10(11(15)13-9)12-7(2)14/h3-5,13,15H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVFNNQGSQCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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